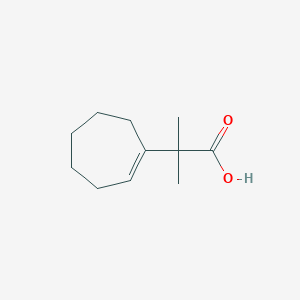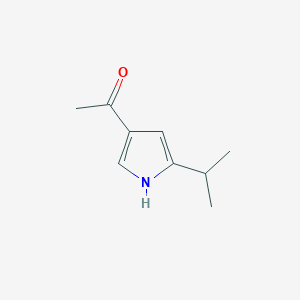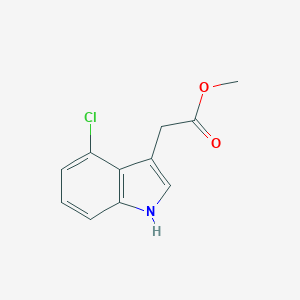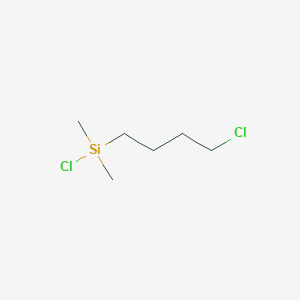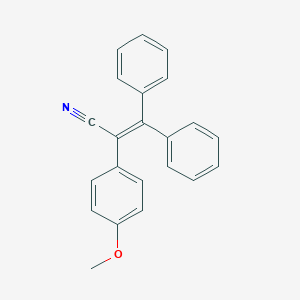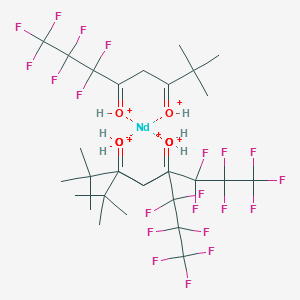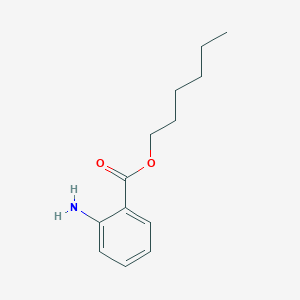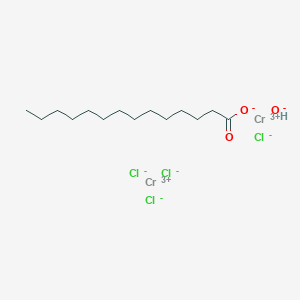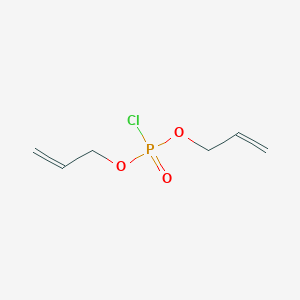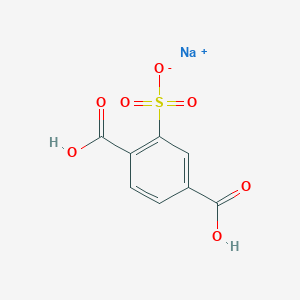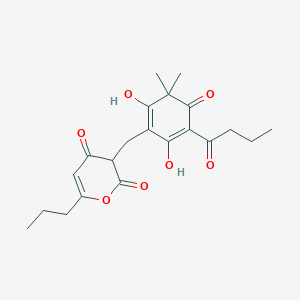
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as DMHP and is a derivative of the benzocycloheptapyridine class of compounds.
作用機序
DMHP acts as a dopamine transporter blocker, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's potential use in addiction treatment and pain management.
生化学的および生理学的効果
DMHP has been shown to have both biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in a euphoric effect. It has also been shown to have analgesic properties, which can result in a reduction in pain perception.
実験室実験の利点と制限
DMHP has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields. It also has a well-understood mechanism of action, making it a useful tool for studying dopamine transport. However, DMHP also has limitations. It can be difficult to work with due to its high potency, and it has not been extensively studied in vivo.
将来の方向性
There are several future directions for research on DMHP. One potential area of study is its use in addiction treatment. DMHP has shown promise in modulating dopamine release, which could be useful in treating addiction. Another area of study is its potential use in pain management. DMHP has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, further research could be done to better understand the biochemical and physiological effects of DMHP.
合成法
DMHP is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-amine with 2-bromo-1-(4-methylphenyl)ethanone. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to yield DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.
科学的研究の応用
DMHP has been used in various scientific research applications, including studies on the central nervous system, addiction, and pain management. DMHP has been shown to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
特性
CAS番号 |
34144-64-4 |
|---|---|
製品名 |
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide |
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19) |
InChIキー |
ZMZPGCLLNOGDTA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
正規SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




